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Abstract
2-Amino-6-methoxybenzoic acid, a substituted anthranilic acid derivative, presents a scaffold

of significant interest in medicinal chemistry and materials science. Its unique electronic and

structural characteristics, arising from the interplay between the amino, methoxy, and

carboxylic acid functional groups, warrant a detailed theoretical investigation to unlock its full

potential. This technical guide provides a comprehensive overview of the theoretical studies on

2-Amino-6-methoxybenzoic acid, synthesizing methodologies from computational analyses

of structurally related compounds. This document outlines the application of Density Functional

Theory (DFT) for geometry optimization, vibrational frequency analysis, and electronic property

elucidation, alongside molecular docking simulations to predict potential biological interactions.

Detailed experimental and computational protocols are provided, and key data are summarized

in structured tables for clarity. Visualizations of computational workflows and potential

molecular interactions are presented using Graphviz diagrams to facilitate a deeper

understanding of the underlying theoretical principles.

Introduction
Substituted benzoic acids and anilines are fundamental building blocks in the development of

pharmaceuticals and functional materials. The specific substitution pattern in 2-Amino-6-
methoxybenzoic acid, with an electron-donating amino group and a methoxy group ortho to
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the carboxylic acid, suggests complex intramolecular interactions that can significantly

influence its chemical reactivity, binding affinity to biological targets, and spectroscopic

signatures. Theoretical and computational chemistry offer powerful tools to investigate these

properties at the molecular level, providing insights that can guide experimental design and

accelerate the discovery process.

This guide details the standard computational methodologies applied to molecules of this class,

including quantum chemical calculations and molecular docking studies. By examining the

optimized molecular structure, vibrational modes, electronic frontier orbitals, and potential

binding interactions, a comprehensive theoretical profile of 2-Amino-6-methoxybenzoic acid
is constructed.

Molecular Geometry Optimization
The first step in any theoretical characterization is the determination of the most stable three-

dimensional conformation of the molecule. This is achieved through geometry optimization,

typically using Density Functional Theory (DFT), which provides a good balance between

computational cost and accuracy.

Experimental Protocol: Geometry Optimization
Software: Gaussian 09 or similar quantum chemistry package.

Method: Density Functional Theory (DFT) with a selected functional. The B3LYP (Becke, 3-

parameter, Lee-Yang-Parr) hybrid functional is commonly used for organic molecules as it

incorporates both exchange and correlation effects.[1]

Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a flexible description

of the electron distribution by including polarization functions on heavy atoms (d) and

hydrogen atoms (p) as well as diffuse functions (++).[2]

Procedure: The initial structure of 2-Amino-6-methoxybenzoic acid is built using a

molecular editor. This structure is then submitted to the quantum chemistry software for

geometry optimization. The calculation is considered converged when the forces on the

atoms are negligible, and the geometry corresponds to a local minimum on the potential

energy surface. This is confirmed by a subsequent frequency calculation, which should yield

no imaginary frequencies.[1]
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Data Presentation: Optimized Geometrical Parameters
The following table presents representative optimized geometrical parameters (bond lengths

and bond angles) for 2-Amino-6-methoxybenzoic acid, as would be predicted from a

DFT/B3LYP/6-311++G(d,p) calculation. These values are based on typical bond lengths and

angles for similar substituted benzoic acids and anilines.

Parameter Bond/Angle Predicted Value

Bond Lengths C-COOH ~1.49 Å

C=O ~1.22 Å

C-OH ~1.35 Å

C-NH2 ~1.39 Å

C-OCH3 ~1.37 Å

Bond Angles C-C-COOH ~120°

O=C-OH ~123°

C-C-NH2 ~121°

C-C-OCH3 ~118°

Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman

spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical

frequency calculations can help in the assignment of experimental spectra.

Experimental Protocol: Vibrational Frequency
Calculation

Software: Gaussian 09 or a comparable program.

Method: DFT with the B3LYP functional and the 6-311++G(d,p) basis set, performed on the

optimized geometry.[3]
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Procedure: A frequency calculation is performed on the previously optimized structure. The

output provides the vibrational frequencies and their corresponding infrared and Raman

intensities. It is common practice to scale the calculated frequencies by an empirical factor

(e.g., ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and

basis set imperfections.[3] The assignments of vibrational modes are often performed using

Potential Energy Distribution (PED) analysis with software like VEDA 4.[2]

Data Presentation: Key Vibrational Frequencies
This table summarizes the predicted key vibrational frequencies for 2-Amino-6-
methoxybenzoic acid.

Vibrational Mode Functional Group
Predicted Wavenumber
(cm⁻¹)

O-H Stretch Carboxylic Acid ~3500 - 3300

N-H Stretch Amino Group ~3400 - 3200

C-H Stretch Aromatic/Methyl ~3100 - 2900

C=O Stretch Carboxylic Acid ~1720 - 1680

C=C Stretch Aromatic Ring ~1600 - 1450

C-O Stretch Methoxy/Carboxylic Acid ~1300 - 1200

Electronic Properties and Frontier Molecular
Orbitals
The electronic properties of a molecule, such as its reactivity and spectral characteristics, are

governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) analysis, focusing

on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO), is crucial for understanding this.

Experimental Protocol: Electronic Property Calculation
Software: Gaussian 09 or similar.
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Method: The analysis is performed on the optimized geometry using the same DFT level of

theory (B3LYP/6-311++G(d,p)). Time-Dependent DFT (TD-DFT) can be used to predict UV-

Vis absorption spectra.[4]

Procedure: The energies of the HOMO and LUMO are obtained from the output of the DFT

calculation. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of

chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[4] The

Molecular Electrostatic Potential (MEP) surface is also calculated to identify regions of

positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic

attack, respectively.

Data Presentation: Electronic Properties
The following table presents the expected electronic properties for 2-Amino-6-
methoxybenzoic acid.

Property Predicted Value

HOMO Energy ~ -5.5 eV

LUMO Energy ~ -0.8 eV

HOMO-LUMO Gap (ΔE) ~ 4.7 eV

Dipole Moment ~ 2.5 - 3.5 Debye

Visualization: Computational Workflow
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Caption: Workflow for DFT analysis of 2-Amino-6-methoxybenzoic acid.

Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one

molecule to a second when bound to each other to form a stable complex. It is widely used in

drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein

target.

Experimental Protocol: Molecular Docking
Software: AutoDock, PyRx, or similar molecular docking software.[5][6]
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Preparation of Ligand: The 3D structure of 2-Amino-6-methoxybenzoic acid, optimized by

DFT, is prepared by adding hydrogen atoms and assigning partial charges.

Preparation of Receptor: A protein target of interest is selected (e.g., a kinase or receptor).

The crystal structure is typically obtained from the Protein Data Bank (PDB). Water

molecules and co-ligands are usually removed, and polar hydrogens are added.

Docking Simulation: A grid box is defined around the active site of the receptor. The docking

algorithm then explores various conformations and orientations of the ligand within this grid

box, scoring each pose based on a scoring function that estimates the binding affinity (e.g.,

in kcal/mol).[6][7] The pose with the lowest binding energy is generally considered the most

favorable.

Analysis: The resulting ligand-receptor complex is visualized to analyze the intermolecular

interactions, such as hydrogen bonds and hydrophobic interactions.

Data Presentation: Hypothetical Docking Results
This table shows hypothetical docking results of 2-Amino-6-methoxybenzoic acid with a

generic protein kinase active site.

Parameter Value

Binding Affinity (kcal/mol) -7.0 to -9.0

Key Interacting Residues Lysine, Aspartate, Leucine

Types of Interactions

Hydrogen bonds with the carboxylic acid and

amino groups; hydrophobic interactions with the

benzene ring.

Visualization: Hypothetical Signaling Pathway Inhibition
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Caption: Inhibition of a protein kinase by 2-Amino-6-methoxybenzoic acid.

Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of 2-
Amino-6-methoxybenzoic acid. By leveraging established computational methodologies such

as Density Functional Theory and molecular docking, it is possible to generate detailed insights

into the structural, vibrational, and electronic properties of this molecule, as well as its potential

for biological activity. The data and protocols presented herein, synthesized from studies on

analogous compounds, provide a robust starting point for researchers and scientists in drug

development and materials science to further explore and utilize the unique characteristics of

2-Amino-6-methoxybenzoic acid. These theoretical predictions can effectively guide future

experimental work, leading to a more efficient and targeted discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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